![molecular formula C12H11F3N2O4S B2586965 N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034338-51-5](/img/structure/B2586965.png)
N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MIBE or TAK-715 and is a potent inhibitor of p38α mitogen-activated protein kinase (MAPK). MAPKs are important signaling molecules that regulate various cellular processes, including inflammation, cell differentiation, and apoptosis. Inhibition of p38α MAPK has been shown to have therapeutic potential in various diseases, including cancer, inflammatory diseases, and neurodegenerative disorders.
Scientific Research Applications
Synthesis and Characterization
N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide derivatives have been synthesized and characterized for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives have shown promising results in preclinical models without causing significant tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib, highlighting their therapeutic potential (Ş. Küçükgüzel et al., 2013).
Molecular Docking and DFT Calculations
Schiff bases derived from sulfamethoxazole and sulfisoxazole incorporating the N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide moiety have been explored through molecular docking studies and DFT calculations. These studies aim to understand their inhibitory activities against various enzymes, revealing significant insights into their molecular interactions and potential therapeutic applications (S. Alyar et al., 2019).
Photodynamic Therapy (PDT)
Research on new zinc phthalocyanine compounds substituted with N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide derivatives demonstrates high singlet oxygen quantum yield, indicating potential use in photodynamic therapy for cancer treatment. The photophysical and photochemical properties of these compounds, along with their high fluorescence properties, make them promising candidates for Type II photosensitizers in PDT (M. Pişkin et al., 2020).
Carbonic Anhydrase Inhibition
Studies on isoxazole-containing sulfonamides have shown potent inhibitory properties against carbonic anhydrase II and VII, suggesting their utility in treating conditions like glaucoma and neuropathic pain. This line of research opens up new avenues for developing drugs targeting specific isoforms of carbonic anhydrases (C. Altug et al., 2017).
properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O4S/c1-8-9(6-16-21-8)7-17-22(18,19)11-4-2-10(3-5-11)20-12(13,14)15/h2-6,17H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKZGWMNLCJJOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.